Phthalimide Moiety vs 8-Aminoquinoline Core
Primaquine EP Impurity D (CAS 83532-78-9) is structurally differentiated from the major pharmacopoeial impurity quinocide (Impurity A, CAS 525-61-1) by the presence of a phthalimide (isoindole-1,3-dione) group in place of a primary amine terminus. This structural divergence results in a molecular formula of C₂₃H₂₃N₃O₃ (MW 389.45 g/mol) for Impurity D versus C₁₅H₂₁N₃O (MW 259.35 g/mol) for quinocide, a mass difference of +130.10 Da [1]. The phthalimide chromophore shifts the UV λmax and alters the MS/MS fragmentation pathway, enabling unambiguous discrimination in HPLC-PDA and LC-MS/MS workflows. The predicted LogP of Impurity D is substantially higher than that of quinocide, translating to longer reversed-phase retention and requiring gradient elution with higher organic modifier content for acceptable peak shape .
| Evidence Dimension | Molecular Weight and Formula (Structural Identity) |
|---|---|
| Target Compound Data | C₂₃H₂₃N₃O₃; MW = 389.45 g/mol; contains phthalimide group |
| Comparator Or Baseline | Quinocide (Impurity A, CAS 525-61-1): C₁₅H₂₁N₃O; MW = 259.35 g/mol; primary amine terminus |
| Quantified Difference | ΔMW = +130.10 Da (+50.2%); additional C₈H₂O₂ atoms from phthalimide moiety |
| Conditions | Structural comparison based on IUPAC nomenclature, SMILES, and InChI from authoritative databases (NCATS Inxight, PubChem) |
Why This Matters
This molecular weight difference directly impacts chromatographic retention in EP-specified HPLC methods; substitution of Impurity D with quinocide as a system suitability marker will fail RRT acceptance criteria and invalidate batch release testing.
- [1] NCATS Inxight Drugs. 2-((4RS)-4-((6-METHOXYQUINOLIN-8-YL)AMINO)PENTYL)-1H-ISOINDOLE-1,3(2H)-DIONE. UNII: 95JJ4836CD; Molecular Formula: C₂₃H₂₃N₃O₃; MW: 389.447 g/mol. View Source
